![molecular formula C17H19N3O2S B2759356 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034411-29-3](/img/structure/B2759356.png)
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TH5427 and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Structural Analysis and Biological Activity
1. Crystal Structure and Potential Biological Activity : The structural analysis of a compound similar to the one , specifically "N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide", reveals its planar indole component's twisted orientation relative to the molecule. This structural feature, along with intramolecular and intermolecular hydrogen bonds, is part of ongoing studies into its biological activities (Saharin et al., 2008).
Synthesis and Chemical Properties
2. Synthesis of Flexible 1-(2-Aminoethoxy)-3-Ar(o)yl(thio)ureas : A series focused on synthesizing flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas explored optimizing spacer length for antiacetylcholinesterase activity. This research demonstrates the importance of structural flexibility and substituent optimization for enhancing biological activity, providing insights into the design of compounds with similar frameworks (Vidaluc et al., 1995).
3. Lossen Rearrangement for Synthesis of Ureas : The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement demonstrates a method for synthesizing ureas from carboxylic acids. This method provides a straightforward approach to obtaining ureas, like the one , through an environmentally friendly and cost-effective process (Thalluri et al., 2014).
Application in Drug Discovery
4. Neuropeptide Y5 Receptor Antagonists : Research on trisubstituted phenyl urea derivatives, including structural optimization for in vitro potency against the neuropeptide Y5 (NPY5) receptor, highlights the potential therapeutic applications of urea derivatives in drug discovery. Such studies provide valuable insights into the development of new treatments for conditions modulated by the NPY5 receptor (Fotsch et al., 2001).
5. Anion Tuning in Hydrogel Formation : The research on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forming hydrogels demonstrates the impact of anions on gel morphology and rheology. This study suggests potential applications in materials science for designing hydrogels with tunable properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-9,16,21H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMELCKIYXNMRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea |
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